4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Overview
Description
This compound is a versatile chemical compound utilized extensively in scientific research for its diverse applications and potential breakthroughs. It is also known as XD14 .
Molecular Structure Analysis
The molecular formula of this compound is C20H27N3O5S . It has a complex structure with several functional groups, including an acetyl group, a sulfamoyl group, and a carboxamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.5 g/mol . It has a topological polar surface area of 128 Ų, indicating its polarity . It also has a XLogP3-AA value of 2.3, which provides an estimate of its hydrophobicity .Scientific Research Applications
Thermal-Induced Dimerization Cyclization
- Researchers investigated the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives, leading to 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives, which are structurally related to the compound (Sheng-Yin Zhao et al., 2014).
Synthesis of New Pyrrole Derivatives
- A study synthesized new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest via acyl chlorides, which are chemically similar to the compound being researched (A. Bijev et al., 2003).
Oxidation Studies of Pyrrole Derivatives
- An exploration into the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, related to the compound, was conducted, providing insights into the chemical behavior and potential applications of these compounds (G. Cirrincione et al., 1987).
Interaction with Bovine Serum Albumin
- A study synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin, which could provide insights into the biological activity of similar compounds (Fa-Yan Meng et al., 2012).
Synthesis of Triazole Derivatives
- Research focused on the synthesis of 1,2,4 triazole derivatives and their anti-inflammatory evaluation, indicating potential pharmacological applications for structurally related compounds (M. Virmani et al., 2014).
Synthesis of Pyrazole-Carboxamides
- A study synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, examining their analgesic, anti-inflammatory, and antimicrobial activities, relevant for understanding the broader applications of similar compounds (V. L. Gein et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKLIVPNYGQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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